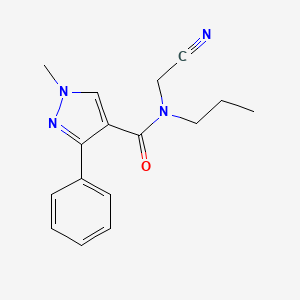

N-(Cyanomethyl)-1-methyl-3-phenyl-N-propylpyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods and X-ray crystallography .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, and stability. Techniques like thermal analysis can be used to study these properties .Scientific Research Applications

Synthesis and Biological Evaluation

N-(Cyanomethyl)-1-methyl-3-phenyl-N-propylpyrazole-4-carboxamide and its derivatives have been investigated for their potential in various scientific research applications, with a focus on their synthesis and biological activities. Notably, these compounds have been explored for their anticancer and anti-inflammatory properties.

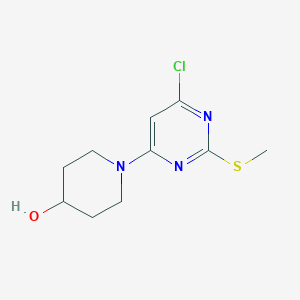

A novel series of pyrazolopyrimidines derivatives, structurally related to the chemical compound , were synthesized and evaluated for their cytotoxic activities against cancer cell lines (HCT-116 and MCF-7) and for 5-lipoxygenase inhibition activities. These studies highlighted the potential of these compounds as anticancer and anti-inflammatory agents, opening avenues for further investigation into their therapeutic applications (Rahmouni et al., 2016).

PET Imaging and Neuroinflammation

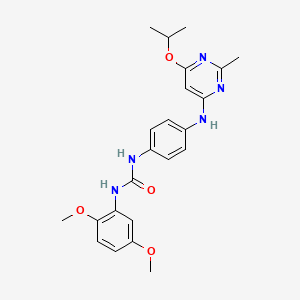

The compound has also found application in the field of neurology, specifically in PET imaging to target macrophage colony-stimulating factor 1 receptor (CSF1R), a marker for microglia. A specific PET radiotracer, closely related to this compound, was developed for noninvasive imaging of reactive microglia and disease-associated microglia, contributing to our understanding of neuroinflammation and its role in neuropsychiatric disorders. This advancement provides a valuable tool for the development of new therapeutics targeting neuroinflammation (Horti et al., 2019).

Antimicrobial Activities

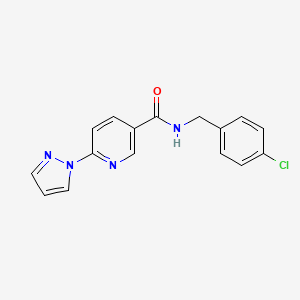

Further extending the scope of research, some derivatives have been investigated for their antimicrobial activities, demonstrating promising results against Gram-negative bacteria, Gram-positive bacteria, and yeast. These findings suggest the potential utility of these compounds in developing new antimicrobial agents (Behbehani et al., 2011).

Synthesis and Chemical Properties

The chemical synthesis and properties of compounds structurally similar to this compound have been a subject of research, providing insights into their reactivity and potential applications in developing new chemical entities. These studies involve detailed synthetic pathways, offering a foundation for further chemical modifications and the exploration of new biological activities (Zhi-qin et al., 2002).

Mechanism of Action

Target of Action

The primary target of N-(Cyanomethyl)-1-methyl-3-phenyl-N-propylpyrazole-4-carboxamide is Tubulin , a protein crucial to microtubule structure and function . Tubulin is a target for cancer therapies, and its inhibition can disrupt the division of rapidly dividing cancer cells, leading to their death .

Mode of Action

This compound interacts with its target, Tubulin, resulting in significant activity in SKOV3 ovarian carcinoma cells and A549 lung carcinoma cells . The compound’s interaction with Tubulin suggests enhanced stability due to diverse amino acid interactions .

Biochemical Pathways

The compound affects the Systemic Acquired Resistance (SAR) pathway in plants, which is a potent innate immunity system against a broad range of pathogens . The SAR pathway is induced through the salicylic acid-mediated pathway . This compound is able to induce a broad range of disease resistance in tobacco and rice and induces SAR marker gene expression without SA accumulation in tobacco .

Result of Action

The result of the compound’s action is the induction of a broad range of disease resistance in tobacco and rice, and the induction of SAR marker gene expression without SA accumulation in tobacco . This suggests that the compound activates SAR, independently from ethylene and jasmonic acid, by stimulating the site between SA and NPR1 .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(cyanomethyl)-1-methyl-3-phenyl-N-propylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O/c1-3-10-20(11-9-17)16(21)14-12-19(2)18-15(14)13-7-5-4-6-8-13/h4-8,12H,3,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYLPQZHXBXWPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC#N)C(=O)C1=CN(N=C1C2=CC=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-[1,2]thiazolo[4,5-b]pyridine](/img/structure/B2363060.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2363063.png)

![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/no-structure.png)

![1-[7-(3-Methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2363069.png)

![N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)sulfamoyl)phenyl)acetamide](/img/structure/B2363071.png)

![5-chloro-2-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2363074.png)

![4-(1,7-dimethyl-2,4-dioxo-3-(3-phenylpropyl)-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2363076.png)

![6-(4-benzylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2363081.png)